molecular formula C30H31N9 B601016 Anastrozole Dimer Impurity CAS No. 1216898-82-6

Anastrozole Dimer Impurity

Cat. No. B601016
M. Wt: 517.64
InChI Key:
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Description

Anastrozole Dimer Impurity is a specific form of impurity that can occur in the pharmaceutical compound Anastrozole . Anastrozole is a medication primarily used in the treatment and prevention of breast cancer . The dimer impurity occurs when two Anastrozole molecules join together, forming a complex with a molecular formula of C30H31N9 and a molecular weight of 517.63 .

Scientific Research Applications

Characterization and Analysis of Impurities

  • Anastrozole impurities, including dimer impurities, have been characterized using various spectroscopic methods. One study isolated and characterized three impurities in anastrozole, including the dimer impurity, using high-performance liquid chromatography (HPLC), LC-MS/MS, GCMS, and NMR (Hiriyanna & Basavaiah, 2008).
  • Another research focused on the forced decomposition behavior of anastrozole under different stress conditions. It highlighted the identification of degradation products and impurities, contributing to the understanding of anastrozole's stability (Reddy et al., 2009).

Method Development for Impurity Detection

  • A study developed a sensitive HPLC method for simultaneous determination of anastrozole and its impurities. This method helps in the analysis of anastrozole and the detection of its impurities, including dimers (Gomes & García, 2012).

Synthesis Optimization and Impurity Reduction

  • Research has been conducted on the synthesis of anastrozole using phase-transfer catalysts. This method aimed to increase yield and reduce impurity formation, including dimer impurities (Quyen et al., 2015).

Impurity Impact on Drug Stability

  • A study conducted LC-MS/MS and NMR spectroscopy to identify and characterize new degradation products of anastrozole, including its dimer impurities. This research provides insights into the stability and degradation pathways of anastrozole (Sitaram et al., 2011).

properties

IUPAC Name

2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBTYKNGXUMRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anastrozole Dimer Impurity

CAS RN

1216898-82-6
Record name 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANASTROZOLE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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